REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][N:10]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:5]2=[C:4]([CH3:18])[CH:3]=1>[Pt](=O)=O>[CH3:18][CH:4]1[CH2:3][CH2:2][NH:7][CH:6]2[CH2:8][CH2:9][N:10]([C:11]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:12])[CH:5]12
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)C=CN2C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
310 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Type
|
CUSTOM
|
Details
|
the reaction was shaken at 40 psi for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen by successive evacuation/nitrogen backfills
|
Type
|
ADDITION
|
Details
|
acetic acid (15 mL) was added
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through Celite
|
Type
|
WASH
|
Details
|
washed with AcOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a crude oil that
|
Type
|
CUSTOM
|
Details
|
was taken onto the next step without further purification
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
CC1C2C(NCC1)CCN2C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |